(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
CAS No.: 307350-70-5
Cat. No.: VC7643917
Molecular Formula: C18H17N5O2
Molecular Weight: 335.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307350-70-5 |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molecular Weight | 335.367 |
| IUPAC Name | 3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
| Standard InChI Key | NIJZTNRRLQRUNO-UDWIEESQSA-N |
| SMILES | CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
Introduction
(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones and pyrazoles. This molecule has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its chemical structure, synthesis, and applications is crucial for researchers in the field.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential for characterizing this compound. These methods help confirm the molecular structure by identifying specific functional groups and molecular fragments.
-
NMR Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.
-
FT-IR Spectroscopy: Helps identify specific functional groups within the molecule based on their vibrational frequencies.
-
Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the compound.
Table: Comparison of Pyrazole Derivatives
| Compound | Biological Activity | Synthesis Method |
|---|---|---|
| (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide | Anti-inflammatory, anticancer | Condensation reactions |
| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Antioxidant, antimicrobial | Cycloaddition reactions |
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Antimicrobial | Condensation reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume